molecular formula C13H8BrN3O B5780242 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5780242
M. Wt: 302.13 g/mol
InChI Key: GWAJPCSPGNVNOC-UHFFFAOYSA-N
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Description

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound with the molecular formula C13H8BrN3O. It is composed of a pyridine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while coupling reactions would produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with the bromine atom in the para position.

    3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Chlorine substituent instead of bromine.

    3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Methyl group instead of bromine.

Uniqueness

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity in biological systems and its performance in materials applications .

Properties

IUPAC Name

5-(3-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJPCSPGNVNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 1 using N′-hydroxynicotinimidamide (Aldrich) and 3-bromobenzoyl chloride (Aldrich). 1H NMR (300 MHz, DMSO-d6) δ 7.60-7.71 (m, 2 H), 7.98 (ddd, J=8.1, 2.0, 1.0 Hz, 1 H), 8.22 (ddd, J=7.4, 1.6, 1.3 Hz, 1 H), 8.35 (t, J=1.8 Hz, 1 H), 8.46 (dt, J=7.9, 2.0 Hz, 1 H), 8.83 (dd, J=4.8, 1.6 Hz, 1 H), 9.27 (dd, J=2.4, 0.8 Hz, 1 H) ppm; MS (DCI/NH3) m/z 302 (M+H)+, 304 (M+H)+.
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